REACTION_CXSMILES
|
C([NH:5][C:6]1[C:7]2[N:8]([N:16]=[CH:17][C:18]=2[C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:9]2[C:14]([N:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)CCC.N>>[NH2:5][C:6]1[C:7]2[N:8]([N:16]=[CH:17][C:18]=2[C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:9]2[C:14]([N:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2
|
Name
|
chloro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)NC=1C=2N(C3=CC=CC=C3N1)N=CC2C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=2N(C3=CC=CC=C3N1)N=CC2C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |